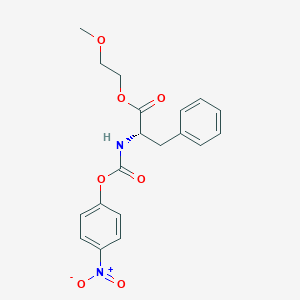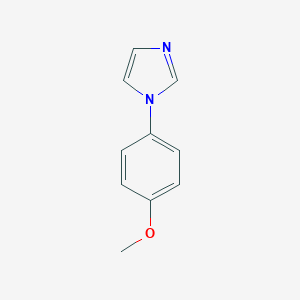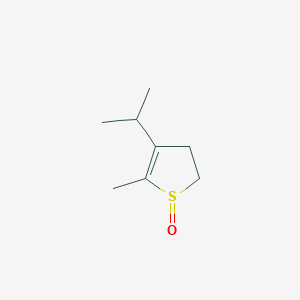
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, also known as DMTO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMTO is a heterocyclic compound that contains a sulfur atom and a five-membered ring. It is a colorless liquid with a pungent odor and has a molecular formula of C8H16OS.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is not fully understood, but studies have suggested that it may act as an antioxidant and anti-inflammatory agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide may also interact with various enzymes and proteins in the body, leading to its observed biological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been shown to have potential neuroprotective effects and may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is its high purity and stability, which makes it a useful reagent in organic synthesis. However, one limitation is its toxicity, which requires careful handling and disposal. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are numerous future directions for the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide. One potential area of research is the development of new synthetic methods for 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide, which can increase the yield and purity of the compound. Another area of research is the study of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential applications in the treatment of neurodegenerative diseases. Additionally, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide's potential use as a catalyst in organic synthesis and materials science can be further explored. Overall, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide is a promising compound with numerous potential applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide can be synthesized through various methods, including the reaction of 2-methyl-3-isopropylthiophene with hydrogen peroxide in the presence of a catalyst. Another method involves the oxidation of 2-methyl-3-isopropylthiophene with potassium permanganate. These methods have been extensively studied and optimized to increase the yield and purity of 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide.
Applications De Recherche Scientifique
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been used as a reagent for the synthesis of various compounds, including heterocycles and carbonyl compounds. In the pharmaceutical industry, 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has been studied for its potential use as an anti-inflammatory and antioxidant agent. 4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide has also been studied for its potential applications in materials science, including the synthesis of polymers and composites.
Propriétés
Numéro CAS |
133966-46-8 |
|---|---|
Nom du produit |
4,5-Dihydro-3-isopropyl-2-methylthiophene 1-oxide |
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C8H14OS/c1-6(2)8-4-5-10(9)7(8)3/h6H,4-5H2,1-3H3 |
Clé InChI |
ZYCQZGYYLCESET-UHFFFAOYSA-N |
SMILES |
CC1=C(CCS1=O)C(C)C |
SMILES canonique |
CC1=C(CCS1=O)C(C)C |
Synonymes |
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
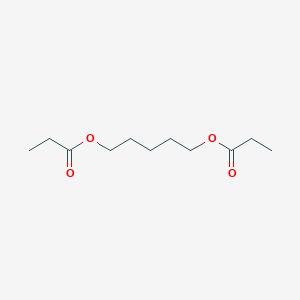
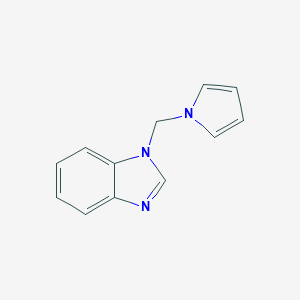
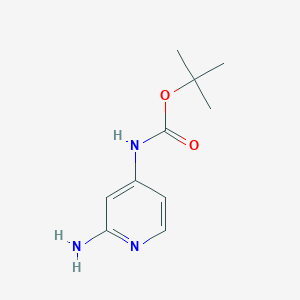
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

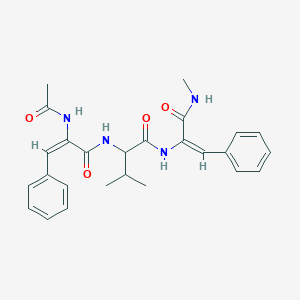
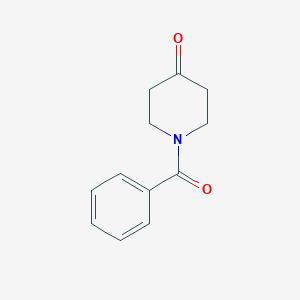
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
